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Introduction
Chemical synthesis of oligonucleotides is a stepwise process that requires the use of protecting

groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions. For

adenosine, the N6-benzoyl (Bz) group is a commonly used protecting group. Following the

completion of solid-phase synthesis, these protecting groups, along with the phosphate

protecting groups, must be removed in a process called deprotection. This step is critical for

yielding a biologically active oligonucleotide.[1]

This application note provides a detailed protocol for the standard deprotection of

oligonucleotides containing N6-benzoyl-adenosine (dABz) using concentrated ammonium

hydroxide. This method simultaneously cleaves the oligonucleotide from the solid support and

removes the protecting groups from the nucleobases and the phosphate backbone.[1]

Materials and Equipment
Reagents:

Concentrated Ammonium Hydroxide (28-33% NH₃ in water)
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Nuclease-free water

Acetic Acid (for neutralization, optional)

Equipment:

Synthesized oligonucleotide bound to solid support (e.g., CPG in a column or plate)

Screw-cap, chemically resistant vials (e.g., 2 mL autosampler vials with septa)

Syringes (for transferring ammonium hydroxide)

Heating block or oven capable of maintaining 55°C

Centrifugal vacuum concentrator (e.g., SpeedVac)

Equipment for oligonucleotide analysis and purification (e.g., HPLC, PAGE)

Experimental Protocol
This protocol outlines the standard procedure for cleaving the oligonucleotide from the solid

support and removing the N6-benzoyl protecting group from adenosine residues, as well as

other standard base and phosphate protecting groups.

Step 1: Cleavage from Solid Support

Carefully transfer the solid support containing the synthesized oligonucleotide from the

synthesis column or plate to a 2 mL screw-cap vial.

Add 1 mL of concentrated ammonium hydroxide to the vial.

Seal the vial tightly to prevent ammonia gas from escaping.

Allow the vial to stand at room temperature for 1 to 2 hours. This step facilitates the cleavage

of the oligonucleotide from the solid support.[2]

Step 2: Base Deprotection
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After the initial cleavage at room temperature, place the sealed vial in a heating block or

oven set to 55°C.

Heat the vial for a minimum of 5 hours. This elevated temperature is necessary for the

complete removal of the benzoyl protecting groups from the adenosine bases.[2] For routine

deprotection, an overnight incubation (8-12 hours) at 55°C is also common and ensures

complete deprotection.[3]

After the incubation period, remove the vial from the heat source and allow it to cool

completely to room temperature before opening. Caution: The vial will be under pressure.

Cool it on ice for several minutes to reduce the internal pressure before carefully opening it

in a fume hood.

Step 3: Sample Recovery

Once cooled, carefully open the vial.

Using a pipette, transfer the ammonium hydroxide solution containing the deprotected

oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

To ensure complete recovery, you can wash the support with a small volume (e.g., 200 µL) of

nuclease-free water and combine the wash with the initial supernatant.

Dry the oligonucleotide solution in a centrifugal vacuum concentrator. Do not apply heat

during this step to avoid potential loss of the 5'-DMT group if it is to be used for purification.

[4]

Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water

or a suitable buffer for downstream analysis and purification.

Step 4: Analysis and Purification

The crude, deprotected oligonucleotide should be analyzed for purity. High-Performance

Liquid Chromatography (HPLC) is a common method for this purpose.[1]

Based on the purity requirements for the intended application, the oligonucleotide may need

to be purified using methods such as Reverse-Phase HPLC (RP-HPLC), Anion-Exchange
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HPLC (AX-HPLC), or Polyacrylamide Gel Electrophoresis (PAGE).[1][5]

Data Presentation
The conditions for ammonia deprotection can be varied depending on the specific protecting

groups and any sensitive modifications present in the oligonucleotide. The following table

summarizes standard conditions for oligonucleotides containing N6-benzoyl-adenosine.

Parameter Condition Duration Notes

Reagent

Concentrated

Ammonium Hydroxide

(28-33%)

-

The most traditional

and widely used

reagent for standard

deprotection.[4][6]

Cleavage Room Temperature 1 - 2 hours

Initial step to cleave

the oligonucleotide

from the solid support.

[2]

Base Deprotection 55°C 5 - 8 hours

Standard condition for

complete removal of

the N6-benzoyl group.

[2][3]

Overnight

Deprotection
55°C 8 - 16 hours

A common and robust

alternative that

ensures complete

deprotection.[3]

Experimental Workflow
The following diagram illustrates the complete workflow from the end of synthesis to the final,

purified oligonucleotide product.
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Caption: Workflow for oligonucleotide deprotection and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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